1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea
Description
Properties
IUPAC Name |
1-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS2/c20-16(18-11-15-2-1-8-22-15)17-10-13-3-6-19(7-4-13)14-5-9-21-12-14/h1-2,8,13-14H,3-7,9-12H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWDYYXKVZNIIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CS2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various diseases.
Chemical Structure and Synthesis
The compound belongs to the class of urea derivatives, which are known for their diverse biological activities. The synthesis typically involves the formation of a piperidine ring, followed by the introduction of thiolane and thiophene groups through nucleophilic substitution and cyclization reactions. The general synthetic route can be summarized as follows:
- Formation of Piperidine Intermediate : Achieved through nucleophilic substitution.
- Introduction of Thiolane Ring : Accomplished via thiolation reactions.
- Coupling with Thiophene : Finalized under specific conditions to yield the desired urea derivative.
Biological Activity Overview
Urea and thiourea derivatives have been extensively studied for their biological activities, including:
- Anticancer Activity : Urea derivatives demonstrate significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown notable activity against non-small cell lung cancer and leukemia cell lines, with IC50 values in the micromolar range .
- Antimicrobial Properties : These compounds exhibit broad-spectrum antimicrobial activity, making them candidates for treating infections caused by resistant strains .
Case Studies
Several studies have highlighted the biological efficacy of urea derivatives similar to this compound:
- Anticancer Study :
- Antimicrobial Evaluation :
Comparative Biological Activity Table
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions facilitated by its unique structural components.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
The table below highlights key structural differences between the target compound and related urea derivatives:
Key Observations:
Thiolan vs.
Thiophen-2-yl vs. Pyridin-2-yl (7i) : Thiophene’s electron-rich aromatic system may enhance π-π interactions compared to pyridine’s nitrogen lone pair, which can participate in hydrogen bonding .
Piperidine Linker Flexibility : The piperidine moiety in the target compound and BG15818 allows conformational adaptability, whereas rigid bicyclic cores (e.g., CHEMBL254536) may restrict binding modes .
Pharmacokinetic Considerations
- Metabolic Stability : Sulfur atoms in thiolan and thiophene may be sites for cytochrome P450 oxidation, necessitating structural optimization for prolonged half-life .
Q & A
Q. What are the standard synthetic routes for preparing 1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-3-[(thiophen-2-yl)methyl]urea, and how is purity ensured?
- Methodological Answer: The compound is typically synthesized via multi-step reactions starting with thiourea derivatives and isocyanates. Key steps include:
- Step 1: Reacting a piperidine-thiolan precursor with a thiophene-containing isocyanate under controlled conditions (e.g., reflux in ethanol or DMF).
- Step 2: Monitoring reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation .
- Purification: Final purification involves recrystallization or column chromatography to achieve >95% purity, confirmed via NMR and mass spectrometry (MS) .
Q. How is the structural integrity of the compound confirmed post-synthesis?
- Methodological Answer: Structural validation employs:
- Nuclear Magnetic Resonance (NMR): H and C NMR spectra identify proton and carbon environments, confirming the urea linkage and heterocyclic substituents (e.g., thiophen-2-yl and thiolan-3-yl groups) .
- Mass Spectrometry (MS): High-resolution MS verifies the molecular ion peak ([M+H]) and fragments, matching the expected molecular formula (e.g., CHNOS) .
- Elemental Analysis: Quantifies C, H, N, and S content to ensure stoichiometric accuracy .
Advanced Research Questions
Q. What methodologies are used to evaluate the compound’s potential antitumor activity?
- Methodological Answer: Antitumor activity is assessed through:
- In Vitro Assays:
- Cell Viability Tests: MTT or XTT assays on cancer cell lines (e.g., HeLa, MCF-7) measure IC values .
- Enzyme Inhibition: Kinase or protease inhibition assays (e.g., EGFR or PARP targets) quantify inhibitory constants (K) using fluorogenic substrates .
- In Vivo Models: Xenograft studies in mice evaluate tumor regression, with dosing optimized based on pharmacokinetic profiles (e.g., bioavailability and half-life) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer: Discrepancies (e.g., variable IC values) are addressed by:
- Standardized Assay Conditions: Replicating experiments under controlled parameters (e.g., pH, temperature, cell passage number) .
- Structure-Activity Relationship (SAR) Analysis: Comparing substituent effects (e.g., thiophene vs. furan analogs) to identify structural determinants of activity .
- Meta-Analysis: Aggregating data from multiple studies to identify trends, supported by statistical tools like ANOVA or machine learning models .
Q. What computational approaches are employed to predict binding modes with biological targets?
- Methodological Answer: Computational strategies include:
- Molecular Docking: Using software (e.g., AutoDock Vina) to model interactions with receptors (e.g., kinase domains), guided by NMR-derived conformational data .
- Molecular Dynamics (MD) Simulations: Simulating ligand-receptor complexes in solvated environments to assess stability and binding free energies .
- QSAR Modeling: Correlating electronic descriptors (e.g., logP, polar surface area) with activity data to optimize lead compounds .
Methodological Challenges and Solutions
Q. How can synthetic yield and purity be optimized for large-scale production?
- Methodological Answer: Optimization strategies include:
- Catalyst Screening: Testing palladium-based catalysts (e.g., Pd/C) to enhance coupling reaction efficiency .
- Solvent Optimization: Replacing ethanol with DMF or THF to improve solubility of intermediates .
- Continuous Flow Reactors: Scaling reactions using flow chemistry to reduce side products and improve reproducibility .
Q. What experimental designs are critical for studying the compound’s pharmacokinetics?
- Methodological Answer: Key designs involve:
- ADME Profiling:
- Absorption: Caco-2 cell monolayer assays to predict intestinal permeability .
- Metabolism: Liver microsome assays to identify cytochrome P450-mediated degradation pathways .
- Toxicology Studies: Acute toxicity testing in rodents (LD determination) and genotoxicity assays (e.g., Ames test) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
